An In-Depth Technical Guide to N-(chloromethyl)benzamide: Properties, Synthesis, and Applications
An In-Depth Technical Guide to N-(chloromethyl)benzamide: Properties, Synthesis, and Applications
Abstract
N-(chloromethyl)benzamide is a reactive chemical intermediate of significant interest to the fields of organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both an amide and a reactive chloromethyl group, renders it a versatile building block for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of the core physicochemical properties, established synthetic protocols, characteristic spectroscopic data, and key reactivity patterns of N-(chloromethyl)benzamide. The content herein is curated for researchers, chemists, and drug development professionals, aiming to provide both foundational knowledge and practical insights into the effective utilization of this reagent.
Section 1: Introduction to N-(chloromethyl)benzamide
Overview and Significance
N-(chloromethyl)benzamide serves as a potent electrophilic reagent, primarily utilized for the introduction of a benzamidomethyl moiety onto various nucleophilic substrates. The chloromethyl group (-CH₂Cl) is an excellent leaving group in nucleophilic substitution reactions, making the compound a valuable tool for N-alkylation, O-alkylation, and C-alkylation.[1] This reactivity profile is pivotal in the construction of heterocyclic systems and in the derivatization of molecules to modulate their biological activity, a common strategy in drug discovery programs. Understanding its properties and reactivity is crucial for its safe and effective application in the laboratory.
Chemical Identity
A clear identification of the molecule is the first step in any rigorous scientific endeavor. The fundamental identifiers for N-(chloromethyl)benzamide are summarized below.
| Identifier | Value | Source |
| IUPAC Name | N-(chloromethyl)benzamide | PubChem[2] |
| CAS Number | 38792-42-6 | PubChem[2][3] |
| Molecular Formula | C₈H₈ClNO | PubChem[2][3][4] |
| Molecular Weight | 169.61 g/mol | PubChem[2][3][4] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NCCl | PubChem[2] |
| InChIKey | CIUJQWLLGXKZQD-UHFFFAOYSA-N | PubChem[2] |
Section 2: Physicochemical Properties
The physical state and solubility of a reagent dictate the conditions required for its storage, handling, and use in chemical reactions. While comprehensive experimental data for N-(chloromethyl)benzamide is not widely published, the following table summarizes its known and computed properties.
Physical Properties
| Property | Value | Notes |
| Appearance | White to off-white solid | General observation for similar benzamide derivatives. |
| Melting Point | Not available | Data not consistently reported in public sources.[4] |
| Boiling Point | Not available | Data not consistently reported in public sources.[4] |
| Density | Not available | Data not consistently reported in public sources.[4] |
Solubility Profile
| Solvent | Solubility | Rationale |
| Water | Low | The presence of the nonpolar benzene ring and covalent C-Cl bond reduces aqueous solubility. |
| Dichloromethane (CH₂Cl₂) | Soluble | A common solvent for reactions involving this type of reagent.[5] |
| Chloroform (CHCl₃) | Soluble | Similar polarity to dichloromethane. |
| Tetrahydrofuran (THF) | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Acetonitrile (CH₃CN) | Soluble | A polar aprotic solvent suitable for nucleophilic substitution reactions. |
| Ethanol / Methanol | Sparingly Soluble | May react with the chloromethyl group, especially under basic conditions. |
Section 3: Synthesis and Purification
Principle of Synthesis: The Tscherniac-Einhorn Reaction
N-(chloromethyl)benzamide is typically synthesized via a variant of the Tscherniac-Einhorn reaction. This class of reactions involves the acid-catalyzed amidoalkylation of an aromatic compound using an N-hydroxymethyl amide or a related species.[6] In the synthesis of N-(chloromethyl)benzamide, the precursor is N-(hydroxymethyl)benzamide, which is generated in situ from benzamide and formaldehyde. This intermediate is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl), to convert the hydroxyl group into a chloride.
The choice of a strong acid catalyst is critical as it facilitates the formation of a highly reactive acyliminium cation intermediate, which is the key electrophile in the subsequent chlorination step.[6][7]
Detailed Experimental Protocol for Laboratory Synthesis
This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions.
Objective: To synthesize N-(chloromethyl)benzamide from benzamide.
Materials:
-
Benzamide
-
Paraformaldehyde
-
Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser and drying tube
-
Separatory funnel
Procedure:
-
Formation of N-(hydroxymethyl)benzamide (Intermediate): In a dry round-bottom flask, suspend benzamide (1.0 eq) and paraformaldehyde (1.1 eq) in anhydrous dichloromethane.
-
Chlorination: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred mixture. Causality Note: The slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice to quench any remaining thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize acid), and finally with brine. Trustworthiness Note: Each washing step is self-validating; for instance, the bicarbonate wash should show cessation of effervescence, indicating complete acid neutralization.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to yield the final product.
Mechanism of Synthesis
The synthesis proceeds through a well-established electrophilic substitution mechanism. The key steps are the formation of the N-(hydroxymethyl) intermediate followed by its conversion to a reactive acyliminium cation, which is then trapped by a chloride ion.
Caption: Synthesis mechanism of N-(chloromethyl)benzamide.
Section 4: Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | ~7.4-7.9 ppm (m, 5H): Aromatic protons of the benzoyl group. ~5.5-5.8 ppm (d, 2H): Methylene protons (-CH₂Cl), deshielded by the adjacent nitrogen and chlorine. ~7.0-8.0 ppm (br s, 1H): Amide proton (-NH-), often broad and may exchange with D₂O. |
| ¹³C NMR | ~167 ppm: Amide carbonyl carbon (C=O). ~127-133 ppm: Aromatic carbons. ~45-50 ppm: Methylene carbon (-CH₂Cl), significantly downfield due to the electronegative Cl. |
| IR (cm⁻¹) | ~3300: N-H stretch (amide). ~3060: Aromatic C-H stretch. ~1650: C=O stretch (Amide I band). ~1540: N-H bend (Amide II band). ~700-800: C-Cl stretch. |
| MS (m/z) | 169/171 [M]⁺: Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine. 105: Fragment corresponding to [C₆H₅CO]⁺ (benzoyl cation), often the base peak. 77: Fragment corresponding to [C₆H₅]⁺ (phenyl cation). |
Section 5: Chemical Reactivity and Mechanistic Insights
The Role of the Chloromethyl Group: An Electrophilic Site
The synthetic utility of N-(chloromethyl)benzamide stems from the high reactivity of the chloromethyl group.[1] The carbon atom is electrophilic due to the inductive electron withdrawal by both the adjacent chlorine atom and the amide nitrogen. This makes it highly susceptible to attack by a wide range of nucleophiles in Sₙ2-type reactions.[1]
Typical Reaction: N-Alkylation of a Heterocycle
A primary application of this reagent is the N-alkylation of nitrogen-containing heterocycles (e.g., imidazoles, triazoles, pyrazoles), which are common scaffolds in pharmaceutical agents.
Caption: Generalized Sₙ2 reaction pathway.
Causality in Experimental Design: Solvent and Base Selection
-
Solvent Choice: The selection of solvent is paramount for the success of these alkylation reactions. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are preferred. Rationale: These solvents can solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not strongly solvate the nucleophile, leaving it "bare" and more reactive. They are also sufficiently polar to facilitate the charge separation in the Sₙ2 transition state.
-
Base Selection: A non-nucleophilic base is often required, particularly when the nucleophile is a secondary amine or a weakly acidic N-H group. Rationale: The role of the base (e.g., triethylamine, potassium carbonate) is to scavenge the HCl or proton generated during the reaction, driving the equilibrium towards the product. A bulky or weak base is chosen to prevent it from competing with the primary nucleophile in attacking the electrophilic carbon.
Section 6: Safety, Handling, and Storage
Hazard Identification
N-(chloromethyl)benzamide and related compounds are classified as hazardous.[13][14]
-
Acute Toxicity: Harmful if swallowed.[13]
-
Skin Irritation: Causes skin irritation.[13]
-
Eye Irritation: Causes serious eye irritation.[13]
-
Respiratory Irritation: May cause respiratory irritation.[13]
-
Mutagenicity: Suspected of causing genetic defects.[15]
Analogy-Based Insight: Many chloromethylating agents are lachrymators (tear-producing) and should be handled with extreme caution.
Recommended Handling Procedures and PPE
Given the hazards, strict adherence to safety protocols is mandatory.[15][16]
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[15]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and a face shield.[16]
-
Lab Coat: A flame-resistant lab coat is required.
-
-
Handling: Avoid creating dust.[15][17] Wash hands thoroughly after handling.[17]
Storage and Stability
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and moisture.[14][16][17] An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent hydrolysis.
-
Stability: The compound is sensitive to moisture. The chloromethyl group can hydrolyze to the corresponding hydroxymethyl derivative, reducing the reagent's efficacy.
References
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ChemSynthesis. N-(chloromethyl)benzamide. Available from: [Link]
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PubChem. N-(chloromethyl)benzamide | C8H8ClNO | CID 12249574. Available from: [Link]
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PubChem. Benzamide, N-(4-chlorophenyl)- | C13H10ClNO | CID 96646. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12249574, N-(chloromethyl)benzamide. Available from: [Link]
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MDPI. N,N'-1,2-Phenylenebis[4-(chloromethyl)benzamide]. Available from: [Link]
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Wikipedia. Tscherniak-Einhorn-Reaktion. Available from: [Link]
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ResearchGate. Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions studies along with DFT calculations. Available from: [Link]
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NJ.gov. Benzamide - Hazard Summary. Available from: [Link]
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Royal Society of Chemistry. Supporting Information. Available from: [Link]
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PubMed. Modern analytics for synthetically derived complex drug substances: NMR, AFFF-MALS, and MS tests for glatiramer acetate. Available from: [Link]
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